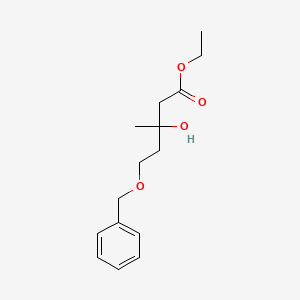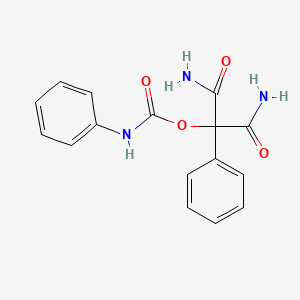
N-(3-chloropropylsulfonyl)-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloropropylsulfonyl)-3-nitrobenzenesulfonamide is a chemical compound characterized by the presence of both sulfonyl and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropropylsulfonyl)-3-nitrobenzenesulfonamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 3-nitrobenzenesulfonamide and 3-chloropropanesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine.
Procedure: The 3-nitrobenzenesulfonamide is dissolved in the solvent, and the base is added to deprotonate the sulfonamide. Then, 3-chloropropanesulfonyl chloride is added dropwise to the reaction mixture, which is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient mixing.
Purification Steps: Including recrystallization or chromatography to remove impurities and obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chloropropylsulfonyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Oxidation: The sulfonamide group can be oxidized to sulfonic acid derivatives under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon, or chemical reductants like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution Reactions: Yield substituted sulfonamides.
Reduction Reactions: Produce amino derivatives.
Oxidation Reactions: Result in sulfonic acids or sulfonyl chlorides.
Wissenschaftliche Forschungsanwendungen
N-(3-chloropropylsulfonyl)-3-nitrobenzenesulfonamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its functional groups that can interact with biological targets.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which N-(3-chloropropylsulfonyl)-3-nitrobenzenesulfonamide exerts its effects depends on the specific application:
Biological Systems: The compound can interact with enzymes or receptors through its sulfonamide and nitro groups, potentially inhibiting or modifying their activity.
Chemical Reactions: Acts as a versatile intermediate, where the sulfonyl and nitro groups participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloropropanesulfonyl chloride: Shares the 3-chloropropylsulfonyl group but lacks the nitro group.
3-nitrobenzenesulfonamide: Contains the nitrobenzenesulfonamide moiety but lacks the 3-chloropropyl group.
Uniqueness
N-(3-chloropropylsulfonyl)-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in multiple fields of research and industry.
Eigenschaften
IUPAC Name |
N-(3-chloropropylsulfonyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O6S2/c10-5-2-6-19(15,16)11-20(17,18)9-4-1-3-8(7-9)12(13)14/h1,3-4,7,11H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUULBNAEZNKUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NS(=O)(=O)CCCCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[Methoxy(pyridin-2-yl)methyl]amino]naphthalene-1,4-dione](/img/structure/B8042838.png)

![2-[4-[2-(4-Hydroxycyclohexyl)propan-2-yl]cyclohexyl]oxycarbonylcyclohexane-1-carboxylic acid](/img/structure/B8042844.png)
![2-[[2-(4-chloroanilino)-2-oxoethyl]-hydroxyamino]-N-(4-chlorophenyl)acetamide](/img/structure/B8042848.png)
![N-[4-(2-phenylsulfanylacetyl)phenyl]acetamide](/img/structure/B8042851.png)
![[3-(2-Oxopyrrolidin-1-yl)phenyl] benzenesulfonate](/img/structure/B8042853.png)

![2-(4-methyl-1,5-dioxo-6H-pyridazino[4,5-c]quinolin-2-yl)ethyl acetate](/img/structure/B8042868.png)
![N-[4-(4-formamido-2-methylphenyl)-3-methylphenyl]formamide](/img/structure/B8042881.png)
![2-[2,4-Ditert-butyl-5-(carboxymethoxy)phenoxy]acetic acid](/img/structure/B8042895.png)
![2,2'-(1,4-Phenylene)bis[5-methyl-1,3-dioxane-5-methanol]](/img/structure/B8042897.png)
![[3,5-Di(cyclohex-3-en-1-yl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B8042903.png)

